Irinotecan-d5 (hydrochloride) is a deuterated analogue of irinotecan hydrochloride, a potent chemotherapeutic agent primarily used in the treatment of various cancers, particularly colorectal and pancreatic cancers. Irinotecan is a derivative of camptothecin, which is extracted from the Chinese tree Camptotheca acuminata. The compound acts as a topoisomerase I inhibitor, disrupting DNA replication in cancer cells, leading to cell death. The introduction of deuterium in irinotecan-d5 enhances its pharmacokinetic properties and stability, making it valuable for research and therapeutic applications.
Irinotecan hydrochloride was first approved in Japan in 1994 and subsequently by the FDA in 1996. It is classified as an antineoplastic agent, specifically a topoisomerase inhibitor, which plays a crucial role in cancer chemotherapy. The deuterated form, irinotecan-d5 (hydrochloride), is utilized mainly for research purposes to study drug metabolism and pharmacodynamics due to its unique isotopic labeling.
The synthesis of irinotecan hydrochloride involves several key steps:
The molecular formula of irinotecan hydrochloride is , with a molecular weight of approximately 623.15 g/mol. Its structure features a complex arrangement that includes:
Irinotecan undergoes various chemical reactions that are critical for its therapeutic efficacy:
Irinotecan exerts its anticancer effects primarily through the inhibition of DNA topoisomerase I. The mechanism involves:
Irinotecan hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 623.15 g/mol |
Melting Point | 250–256 °C |
Solubility | Sparingly soluble in water; soluble in DMSO |
Storage Temperature | 2–8 °C |
Irinotecan hydrochloride is primarily used in clinical settings for:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4